N-(3-chloro-4-methylphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
This compound features a thiazolo[4,5-d]pyrimidine core fused with a pyrrolidine ring at position 2 and an acetamide moiety substituted with a 3-chloro-4-methylphenyl group. The thiazolo-pyrimidine scaffold is known for its pharmacological versatility, particularly in kinase inhibition and antimicrobial activity . The pyrrolidin-1-yl substituent enhances solubility and binding affinity to hydrophobic enzyme pockets, while the chloro-methylphenyl group contributes to steric and electronic modulation .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(7-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2S/c1-11-4-5-12(8-13(11)19)21-14(25)9-24-10-20-16-15(17(24)26)27-18(22-16)23-6-2-3-7-23/h4-5,8,10H,2-3,6-7,9H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFHXTVVVKAICM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds from the evidence share structural or synthetic similarities with the target molecule:
N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide ()
- Core Structure: Thieno-pyrido-pyrimidine fused with a thiazole ring.
- Substituents: Phenylamino at position 2, methyl at position 7, and acetamide at position 3.
- Key Data :
- Comparison: The phenylamino group in this analog may reduce solubility compared to the pyrrolidin-1-yl group in the target compound. The methyl substituent at position 7 could sterically hinder interactions compared to the 3-chloro-4-methylphenyl group .
3,8-Diphenyl-5-(4-methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine Derivatives ()
- Core Structure : Pyrrolo-thiazolo-pyrimidine.
- Substituents : Phenyl, methoxyphenyl, and triazole-thiol groups.
- Key Data :
- The fused pyrrolo-thiazolo system may confer rigidity, altering binding kinetics .
2-[(Pyrimidinyl)thio]-N-acetamides ()
- Core Structure : Pyrimidine-thioether linked to acetamide.
- Substituents : Varied aryl and benzyl groups.
- Key Data :
- Comparison: The thiopyrimidine core in these analogs lacks the fused thiazole ring present in the target compound, reducing planar rigidity.
Data Table: Comparative Analysis of Structural Analogs
Research Findings and Implications
Synthetic Routes :
- Acetylation () and alkylation () are viable for introducing acetamide groups. The target compound likely requires similar steps, with pyrrolidine incorporation via nucleophilic substitution .
- Heterocyclization () highlights the feasibility of complex fused-ring systems but may require harsher conditions .
Bioactivity Predictions: The chloro-methylphenyl group in the target compound may enhance antimicrobial activity compared to methoxyphenyl () or methyl () substituents, as electron-withdrawing groups often improve target binding . Pyrrolidin-1-yl could improve solubility over phenylamino (), aiding bioavailability .
Contradictions and Limitations: ’s thiazolidinone derivatives show antimicrobial activity but lack the thiazolo-pyrimidine core, limiting direct comparison . IR and NMR data for the target compound are absent, preventing definitive structural validation.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
